2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(3-methoxyphenyl)-N-(naphtho[2,1-d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a naphthothiazolyl group, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, such as condensation, substitution, or cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the acetamide group might undergo hydrolysis, and the methoxyphenyl group might participate in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .Scientific Research Applications
Antimicrobial Applications
Novel derivatives of naphtho-furan, including various acetamide compounds, have been synthesized and characterized for their antimicrobial activities, exhibiting good antibacterial and antifungal activities. This suggests potential applications of similar compounds in the development of new antimicrobial agents (Nagarsha et al., 2023).
Anticancer and Antiviral Applications
Research has focused on the computational and pharmacological potential of novel derivatives, including oxadiazole and pyrazole compounds, for toxicity assessment, tumor inhibition, and evaluation of their analgesic and anti-inflammatory actions. Such studies indicate the relevance of these compounds in developing treatments for cancer and viral infections (Faheem).
Anti-Inflammatory and Analgesic Applications
Compounds like (methoxyalkyl)thiazoles have been identified as novel 5-lipoxygenase (5-LPO) inhibitors, indicating their potential as orally active, selective inhibitors for conditions where leukotrienes play a crucial role in inflammation (Bird et al., 1991).
Synthesis and Characterization of Derivatives
The synthesis of various derivatives, including thiazole and thiadiazole compounds, has been extensively researched for their biological activities. These studies are crucial for understanding the structure-activity relationships and enhancing the biological efficacy of these compounds in pharmaceutical applications (Ramalingam et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-24-15-7-4-5-13(11-15)12-18(23)22-20-21-17-10-9-14-6-2-3-8-16(14)19(17)25-20/h2-11H,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEVHCZXNYDZFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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